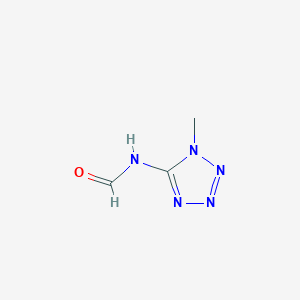![molecular formula C9H13NO2 B6597499 decahydrocyclohepta[c]pyrrole-1,3-dione CAS No. 4432-21-7](/img/structure/B6597499.png)
decahydrocyclohepta[c]pyrrole-1,3-dione
Vue d'ensemble
Description
Decahydrocyclohepta[c]pyrrole-1,3-dione (DCHP) is a cyclic ketone with a unique structure and properties. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. DCHP has been studied extensively over the past few decades, and its potential applications in the field of drug discovery and development have been explored.
Mécanisme D'action
The mechanism of action of decahydrocyclohepta[c]pyrrole-1,3-dione is not fully understood. However, it is believed that this compound can bind to proteins and other molecules in the body, altering their structure and function. It has also been suggested that this compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory, analgesic, and antifungal effects in animal models. It has also been reported to have a protective effect against oxidative stress and to reduce the production of proinflammatory cytokines. Additionally, this compound has been shown to have a protective effect against ischemia-reperfusion injury in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using decahydrocyclohepta[c]pyrrole-1,3-dione in lab experiments include its versatility, low cost, and ease of synthesis. Additionally, it is relatively stable and has a low toxicity profile. The main limitation of using this compound in lab experiments is its lack of specificity, as it can bind to a wide range of proteins and other molecules.
Orientations Futures
The use of decahydrocyclohepta[c]pyrrole-1,3-dione in drug discovery and development is an area of active research. Potential future directions include the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to explore the potential of this compound as an enzyme inhibitor and to identify its specific targets in the body. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its potential side effects. Finally, further research is needed to explore the potential of this compound as a scaffold for the synthesis of peptide-based drugs.
Méthodes De Synthèse
The synthesis of decahydrocyclohepta[c]pyrrole-1,3-dione is a multistep process that involves the condensation of cycloheptanone with pyrrole. The reaction proceeds in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as dimethylaminopyridine or pyridine. The reaction produces a mixture of this compound and its isomer, decahydropyrrole-1,3-dione (DHP). The this compound is then isolated by chromatography, crystallization, or distillation.
Applications De Recherche Scientifique
Decahydrocyclohepta[c]pyrrole-1,3-dione has been studied extensively due to its unique structure and properties. It has been used as a starting material in the synthesis of various compounds, including heterocycles, steroids, and peptides. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, analgesics, and anti-inflammatory drugs. Additionally, this compound has been used as a building block in the synthesis of peptide-based drugs, such as peptide hormones and peptide antibiotics.
Propriétés
IUPAC Name |
4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-6-4-2-1-3-5-7(6)9(12)10-8/h6-7H,1-5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIRZFFPWCTTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242337 | |
| Record name | Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4432-21-7 | |
| Record name | Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)




![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)


![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)


